5/'-O-Methyl-DT cep
Overview
Description
5’-O-Methyl-DT cep is a modified nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It is a heterocyclic organic compound with the molecular formula C20H33N4O6P and a molecular weight of 456.47 g/mol . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Methyl-DT cep typically involves the use of phosphoramidite chemistry, which is a widely employed method for the chemical synthesis of oligonucleotides. The process generally includes the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the nucleoside is protected using a dimethoxytrityl (DMT) group.
Phosphitylation: The protected nucleoside is then reacted with a phosphoramidite reagent to introduce the phosphoramidite group.
Methylation: The final step involves the methylation of the 5’-hydroxyl group to obtain 5’-O-Methyl-DT cep.
Industrial Production Methods
Industrial production of 5’-O-Methyl-DT cep follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Impurity analysis and profiling are critical aspects of the industrial production process to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
5’-O-Methyl-DT cep undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphite.
Substitution: The phosphoramidite group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or pyridine is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as alcohols and amines, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphates, phosphites, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5’-O-Methyl-DT cep is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of modified oligonucleotides for various applications, including gene editing and molecular diagnostics.
Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Industry: The compound is used in the production of oligonucleotide-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 5’-O-Methyl-DT cep involves its incorporation into oligonucleotides during synthesis. The methylation of the 5’-hydroxyl group enhances the stability of the resulting oligonucleotides by protecting them from enzymatic degradation. This modification also improves the binding affinity of the oligonucleotides to their target sequences, thereby enhancing their efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
5’-O-Methyl-T cep: Similar to 5’-O-Methyl-DT cep but with a different base.
5’-O-Methyl-dC cep: Another modified nucleoside phosphoramidite with a cytosine base.
5’-O-Methyl-dG cep: A guanine-based modified nucleoside phosphoramidite.
Uniqueness
5’-O-Methyl-DT cep is unique due to its specific methylation at the 5’-hydroxyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in the synthesis of stable and effective oligonucleotides for various research and therapeutic applications .
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-(methoxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N4O6P/c1-13(2)24(14(3)4)31(28-9-7-8-21)30-16-10-18(29-17(16)12-27-6)23-11-15(5)19(25)22-20(23)26/h11,13-14,16-18H,7,9-10,12H2,1-6H3,(H,22,25,26)/t16-,17+,18+,31?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWFWDWWGSTJTC-UBYQHPLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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